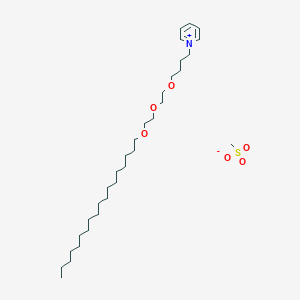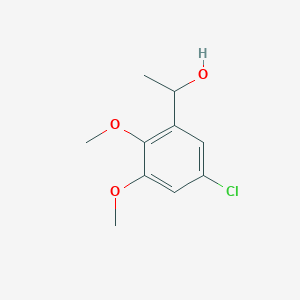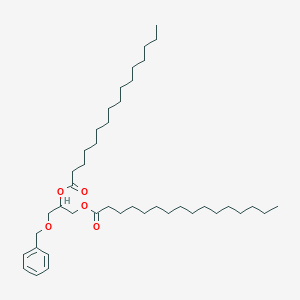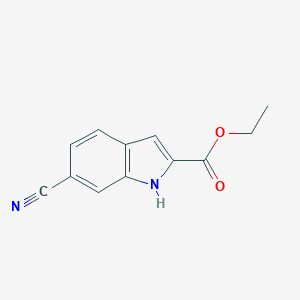
Ethyl 6-cyano-1H-indole-2-carboxylate
概要
説明
Ethyl 6-cyano-1H-indole-2-carboxylate is a chemical compound with the molecular formula C12H10N2O2 . It has a molecular weight of 214.22 and is typically a solid at room temperature .
Synthesis Analysis
The synthesis of Ethyl 6-cyano-1H-indole-2-carboxylate involves several steps. One method involves the use of sodium hydroxide in ethanol for 3 hours, followed by heating . Another method involves the use of zinc in water and acetic acid . Further details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The InChI code for Ethyl 6-cyano-1H-indole-2-carboxylate is 1S/C12H10N2O2/c1-2-16-12(15)11-6-9-4-3-8(7-13)5-10(9)14-11/h3-6,14H,2H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .Chemical Reactions Analysis
Ethyl 6-cyano-1H-indole-2-carboxylate is a chemical reagent used in the synthesis of various compounds . It has been used in the synthesis of benzofuran inhibitors . More details about its chemical reactions can be found in the referenced papers .Physical And Chemical Properties Analysis
Ethyl 6-cyano-1H-indole-2-carboxylate is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.科学的研究の応用
Synthesis of Indole Derivatives
Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . Ethyl 6-cyano-1H-indole-2-carboxylate can be used in the synthesis of these derivatives .
Treatment of Cancer Cells
Indole derivatives, including Ethyl 6-cyano-1H-indole-2-carboxylate, have shown potential in the treatment of cancer cells . They have attracted increasing attention in recent years for their biologically vital properties .
Treatment of Microbes
Indole derivatives have also been used in the treatment of microbes . Their biological properties make them effective in combating various types of microbial infections .
Treatment of Disorders
Indole derivatives have been used in the treatment of various disorders in the human body . Their diverse biological properties make them suitable for this purpose .
Antiviral Activity
Indole derivatives possess various biological activities, including antiviral activity . They have been used in the development of antiviral agents .
Anti-inflammatory Activity
Certain indole derivatives have shown anti-inflammatory and analgesic activities . They have been used in the treatment of inflammation and pain .
7. Reactant for Preparation of Other Compounds Ethyl 6-cyano-1H-indole-2-carboxylate can be used as a reactant for the preparation of various other compounds . These include CRTH2 receptor antagonists, Indoleamine 2,3-dioxygenase (IDO) inhibitors, Cannabinoid CB1 receptor antagonists, inhibitors of Human Reticulocyte 15-Lipoxygenase-1, N-(benzoylphenyl)-1H-indole-2-carboxamides as potent antihypertriglyceridemic agents, and an antiproliferative agent against human leukemia K562 cells .
Antioxidant Activity
Indole derivatives also possess antioxidant activity . They have been used in the development of antioxidants .
Safety and Hazards
作用機序
Target of Action
Ethyl 6-cyano-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in developing new therapeutic derivatives.
Mode of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets, leading to various changes in cellular function.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may interact with multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Action Environment
It’s worth noting that environmental factors such as temperature, ph, and light can significantly impact the stability and efficacy of many compounds .
特性
IUPAC Name |
ethyl 6-cyano-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-2-16-12(15)11-6-9-4-3-8(7-13)5-10(9)14-11/h3-6,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCDNWPSPSMAPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405807 | |
| Record name | Ethyl 6-cyano-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-cyano-1H-indole-2-carboxylate | |
CAS RN |
104291-81-8 | |
| Record name | Ethyl 6-cyano-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

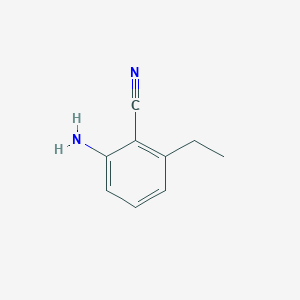
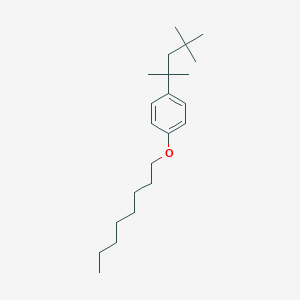
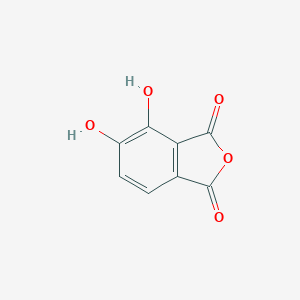

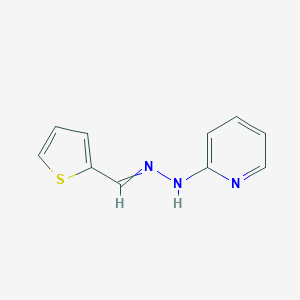
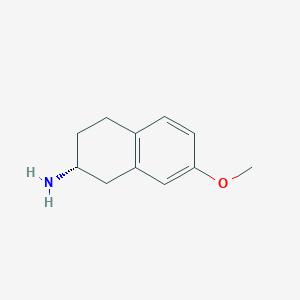
![4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide](/img/structure/B54583.png)



